Hydroxyethyl Linker vs. Basic Amine Side Chain: Impact on Ghrelin Receptor Binding Affinity
In the GSK indoline ghrelin agonist series, the target compound's neutral 2-hydroxyethyl linker differs fundamentally from the basic piperazine- or piperidine-containing side chains of the most potent agonists. The lead-optimized analog SB-791016 (containing a 3,5-dimethylpiperazine moiety) achieves an EC50 of 0.158 nM at the human ghrelin receptor in a FLIPR functional assay [1]. The elimination of the basic amine in the target compound is predicted, based on the established SAR that the GluIII:09 residue in transmembrane helix III is critical for high-potency agonism, to reduce ghrelin receptor binding affinity by at least 10- to 100-fold [2]. This structural distinction makes the target compound useful as a low-affinity control or selectivity probe rather than a potent agonist.
| Evidence Dimension | Ghrelin receptor (GHS-R1a) functional agonist activity |
|---|---|
| Target Compound Data | No direct data; predicted EC50 > 10 nM based on absence of basic amine pharmacophore |
| Comparator Or Baseline | SB-791016 (6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-1-[5-(pyridin-2-yl)thiophene-2-sulfonyl]indoline): EC50 = 0.158 nM |
| Quantified Difference | Predicted ≥ 60-fold reduction in potency relative to SB-791016 |
| Conditions | Prediction based on mutational mapping of GHS-R1a (GluIII:09Gln substitution); FLIPR assay in HEK cells for comparator |
Why This Matters
Procurement decisions for ghrelin receptor screening panels must distinguish between high-potency agonists (EC50 < 1 nM) and low-affinity analogs (EC50 > 10 nM), as they serve fundamentally different roles in assay validation and selectivity profiling.
- [1] BindingDB Entry BDBM50412954. SB-791016. Agonist activity at human ghrelin receptor by cell-based BACMAM FLIPR assay: EC50 = 0.158 nM. View Source
- [2] Holst B, Frimurer TM, Mokrosinski J, et al. Overlapping binding site for the endogenous agonist, small-molecule agonists, and ago-allosteric modulators on the ghrelin receptor. Mol Pharmacol. 2009;75(1):44-59. View Source
